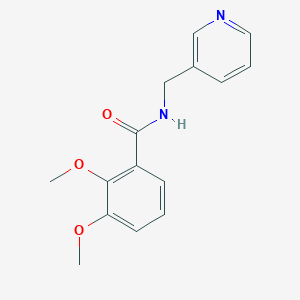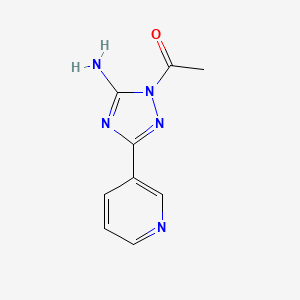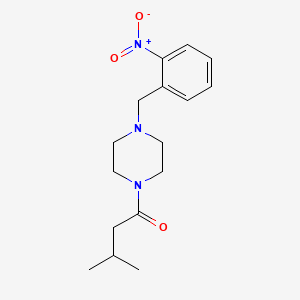![molecular formula C15H13N3O3S B5741544 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide, also known as FAC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of thiosemicarbazones, which are known for their diverse biological activities. FAC has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit the activity of various enzymes involved in cell proliferation, such as ribonucleotide reductase and thymidylate synthase. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, thereby reducing inflammation. This compound has also been shown to inhibit the replication of certain viruses, such as HIV and HCV.
実験室実験の利点と制限
One of the main advantages of using 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the research on 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide. One of the main areas of focus is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, more research is needed to evaluate the toxicity of this compound and its potential side effects in vivo. Overall, the research on this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide involves the reaction of 2-aminobenzamide with 3-(2-furyl)acrylic acid and thiosemicarbazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
特性
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c16-14(20)11-5-1-2-6-12(11)17-15(22)18-13(19)8-7-10-4-3-9-21-10/h1-9H,(H2,16,20)(H2,17,18,19,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNAKGGQZVZFSD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)

![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)


![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)

![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)